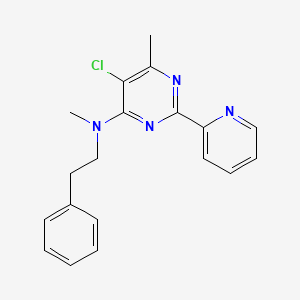
5-chloro-N,6-dimethyl-N-phenethyl-2-(pyridin-2-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N,6-dimethyl-N-phenethyl-2-(pyridin-2-yl)pyrimidin-4-amine is an organic compound belonging to the class of pyridinylpyrimidines. These compounds are characterized by a pyridine ring linked to a pyrimidine ring.
Vorbereitungsmethoden
The synthesis of 5-chloro-N,6-dimethyl-N-phenethyl-2-(pyridin-2-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the pyridine moiety: This step involves the coupling of the pyrimidine ring with a pyridine derivative.
Chlorination and methylation: The final steps involve the chlorination of the pyrimidine ring and the methylation of the nitrogen atoms.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
5-chloro-N,6-dimethyl-N-phenethyl-2-(pyridin-2-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-chloro-N,6-dimethyl-N-phenethyl-2-(pyridin-2-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its interaction with specific molecular targets.
Agriculture: This compound is explored for its fungicidal properties, making it a candidate for developing new agrochemicals.
Biological Research: It is used in studies to understand its mechanism of action and its effects on biological systems.
Wirkmechanismus
The mechanism of action of 5-chloro-N,6-dimethyl-N-phenethyl-2-(pyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit methionine aminopeptidase 1, an enzyme involved in protein processing. This inhibition can affect various cellular processes, leading to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
5-chloro-N,6-dimethyl-N-phenethyl-2-(pyridin-2-yl)pyrimidin-4-amine can be compared with other pyridinylpyrimidine derivatives:
5-chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine: Similar in structure but differs in the position and type of substituents.
Diflumetorim: A commercial pyrimidinamine fungicide with a different mode of action.
Eigenschaften
CAS-Nummer |
905280-58-2 |
|---|---|
Molekularformel |
C19H19ClN4 |
Molekulargewicht |
338.8 g/mol |
IUPAC-Name |
5-chloro-N,6-dimethyl-N-(2-phenylethyl)-2-pyridin-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C19H19ClN4/c1-14-17(20)19(23-18(22-14)16-10-6-7-12-21-16)24(2)13-11-15-8-4-3-5-9-15/h3-10,12H,11,13H2,1-2H3 |
InChI-Schlüssel |
XSMBMYSEWPXVEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=N2)N(C)CCC3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















